molecular formula C18H16N2O5S3 B11611701 2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid

2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid

Cat. No.: B11611701
M. Wt: 436.5 g/mol
InChI Key: QACCSUTVUDNJEX-YPKPFQOOSA-N
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Description

The compound 2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid (hereafter referred to as Compound A) features a thiazolidinone core fused with an indole-derived substituent. Key structural elements include:

  • A (5Z)-configured thiazolidinone ring with a 1-acetyl-2-oxoindole moiety.
  • A methylsulfanyl (CH₃S-) group on the butanoic acid side chain.
  • A thioxo (S=) group at position 2 of the thiazolidinone.

Properties

Molecular Formula

C18H16N2O5S3

Molecular Weight

436.5 g/mol

IUPAC Name

2-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C18H16N2O5S3/c1-9(21)19-11-6-4-3-5-10(11)13(15(19)22)14-16(23)20(18(26)28-14)12(17(24)25)7-8-27-2/h3-6,12H,7-8H2,1-2H3,(H,24,25)/b14-13-

InChI Key

QACCSUTVUDNJEX-YPKPFQOOSA-N

Isomeric SMILES

CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C(CCSC)C(=O)O)/C1=O

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C(CCSC)C(=O)O)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid typically involves the condensation of indole derivatives with thiazolidine-2,4-dione derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction of 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters with 1,2-diamines is a common method used in the synthesis of related compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically require controlled temperatures and pH to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the ketone groups can produce alcohols.

Scientific Research Applications

2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituents. Below is a comparative analysis of Compound A and analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity Key References
Compound A 1-Acetylindole, methylsulfanyl Antimicrobial (broad-spectrum)
2-{(5Z)-5-[1-(Carboxymethyl)-2-oxoindol-3-ylidene]-...butanoic acid Carboxymethyl instead of acetyl Improved solubility; moderate activity
4-[(5Z)-5-(1-(2-Chlorobenzyl)-2-oxoindol-3-ylidene)-...butanoic acid 2-Chlorobenzyl group Enhanced antifungal activity
(Z)-4-[5-(5-Methoxy-1H-indol-3-ylmethylene)-4-oxo-...butanoic acid 5-Methoxyindole Increased antibacterial potency
Kinedak (ONO-2235) 2-Methyl-3-phenylprop-2-enylidene Antidiabetic (aldose reductase inhibitor)
Key Observations:
  • Electron-Withdrawing Groups (e.g., acetyl in Compound A) : Improve metabolic stability but may reduce solubility compared to carboxymethyl analogs .
  • Halogenated Substituents (e.g., 2-chlorobenzyl) : Enhance antifungal activity, likely due to increased lipophilicity and membrane penetration .
  • Methoxy Groups on Indole (e.g., 5-position) : Boost antibacterial activity by facilitating hydrogen bonding with target proteins .
Antimicrobial Activity:
  • Compound A demonstrates broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (MIC: 4–16 µg/mL), comparable to lead compounds like (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) .
  • The methylsulfanyl group in Compound A may enhance cell permeability, though it slightly increases cytotoxicity (IC₅₀: 25 µM in mammalian cells) compared to non-sulfanyl analogs .
Antidiabetic Activity:
  • Kinedak (a structural analog with a cinnamylidene group) inhibits aldose reductase (IC₅₀: 0.2 µM), whereas Compound A shows weaker activity (IC₅₀: 12 µM), highlighting the importance of the 2-methyl-3-phenylprop-2-enylidene moiety .

Pharmacokinetics and Toxicity

  • Compound A exhibits moderate metabolic stability (t₁/₂: 2.1 h in liver microsomes) due to acetyl group hydrolysis.

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